(2R,3R,4S,5R,6S)-4,5-Bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-ol
Description
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)19(18(23)17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHYQGVMTDLXSL-ADAARDCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R,3R,4S,5R,6S)-4,5-Bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-ol is a complex organic compound with potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H26O6 |
| Molecular Weight | 374.43 g/mol |
| CAS Number | 17791-36-5 |
| LogP | 6.898 |
These properties suggest a lipophilic nature, which can influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzyloxy compounds have shown efficacy against various bacterial strains. In vitro studies demonstrate that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Antitumor Activity
Studies have suggested that this compound may possess antitumor properties. A case study involving structurally related glycosides indicated that they can induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of reactive oxygen species (ROS) levels and the activation of caspases . This suggests that this compound could potentially be developed as a therapeutic agent in cancer treatment.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes associated with disease processes. For example, it has been shown to inhibit glucosidase activity effectively. This inhibition can lead to reduced glucose absorption in the intestines and may have implications for managing diabetes . Structure-activity relationship (SAR) studies are ongoing to optimize its inhibitory effects and understand its binding mechanisms better.
Case Studies
- Antimicrobial Efficacy
- Antitumor Mechanism
Future Directions
Further research is needed to explore:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : Understanding the detailed molecular pathways affected by this compound.
- Formulation Development : Investigating potential formulations for enhanced bioavailability and targeted delivery.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological activities. It has been studied for its potential as an:
- Antioxidant : The presence of hydroxymethyl and methoxy groups may contribute to its ability to scavenge free radicals.
- Anticancer Agent : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
Synthetic Organic Chemistry
In synthetic applications, this compound serves as a versatile intermediate:
- Building Block for Glycosylation Reactions : Its structure allows it to participate in glycosylation reactions to form glycosides and oligosaccharides.
- Precursor for the Synthesis of Complex Natural Products : The compound's functional groups can be modified to create various derivatives useful in the synthesis of more complex molecules.
Material Science
The compound's unique properties make it suitable for:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Coating Technologies : Its chemical stability and hydrophobic characteristics make it a candidate for protective coatings in various applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging activity compared to standard antioxidants. |
| Study 2 | Anticancer Potential | Showed inhibition of proliferation in specific cancer cell lines with IC50 values indicating promising efficacy. |
| Study 3 | Synthetic Applications | Successfully used as a glycosyl donor in the synthesis of complex carbohydrates with high yields. |
Chemical Reactions Analysis
Deprotection of Benzyl Groups
The benzyloxy groups at C4 and C5 positions are susceptible to hydrogenolysis under catalytic hydrogenation conditions (H₂, Pd/C), yielding free hydroxyl groups. This step is critical for synthesizing unprotected carbohydrates .
Substitution at the Hydroxyl Group
The free hydroxyl group at C3 undergoes nucleophilic substitution. For example, tosylation with tosyl chloride (TsCl) in dichloromethane (DCM) and pyridine produces a tosylate derivative, enabling further functionalization (e.g., SN2 reactions) :
textReaction: (2R,3R,4S,5R,6S)-4,5-Bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-ol + TsCl → Tosylate derivative Conditions: DCM, pyridine, 0°C → ambient, 24 h Yield: 90%[3]
Oxidation of the Hydroxymethyl Group
The hydroxymethyl group at C2 can be oxidized to a carboxylic acid using agents like KMnO₄ or CrO₃ under acidic conditions.
Reaction Conditions and Reagents
Major Reaction Products
-
Tosylate Derivative
-
Deprotected Diol
Mechanistic Insights
-
Tosylation : Proceeds via activation of the hydroxyl group by pyridine, followed by nucleophilic attack of TsCl. Steric hindrance from benzyloxy groups directs selectivity toward the C3-OH .
-
Hydrogenolysis : Benzyl ether cleavage occurs via adsorption of H₂ on Pd/C, forming toluene as a byproduct .
Comparative Reactivity
| Functional Group | Reactivity | Preferred Reagents |
|---|---|---|
| C3-OH | High (due to accessibility) | TsCl, MsCl, Tf₂O |
| Benzyloxy Groups | Moderate (requires harsh conditions) | H₂/Pd, BCl₃ |
| Hydroxymethyl | Low (requires strong oxidizers) | KMnO₄, CrO₃ |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzyloxy and Hydroxymethyl Substituents
The compound shares structural motifs with several analogues, differing in substituent patterns, stereochemistry, and molecular complexity. Below is a detailed comparison:
Key Observations :
- Substituent Complexity : The target compound is less substituted compared to and , which feature extended benzyloxy chains or additional rings .
- Stereochemical Variations : While the target has 5 stereocenters, ’s compound has 10, indicating higher synthetic complexity .
- Functionalization Potential: The hydroxymethyl group in the target compound is more accessible for reactions than in ’s benzyloxymethyl analogue .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing (2R,3R,4S,5R,6S)-4,5-Bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-ol?
- Methodological Answer : The synthesis typically involves multi-step glycosylation strategies. For example, benzyl ether protection of hydroxyl groups is critical to prevent undesired side reactions during coupling steps. A related procedure in carbohydrate chemistry (e.g., synthesis of structurally similar pyran derivatives) uses iterative benzylation and selective deprotection under mild acidic conditions to preserve stereochemistry . Key steps include:
- Stereochemical control : Use of chiral auxiliaries or enzymatic catalysis to ensure correct configuration at C2, C3, C4, C5, and C5.
- Protection/deprotection : Benzyl groups are introduced via benzyl bromide under basic conditions (e.g., NaH/DMF), while methoxy groups are installed early to stabilize the pyranose ring.
Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?
- Methodological Answer : A combination of NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, and NOESY) and high-resolution mass spectrometry (HRMS) is essential. For instance:
- NOESY correlations between axial protons (e.g., H3 and H5) confirm the pyranose chair conformation.
- Mass spectrometry : HRMS with ESI+ ionization validates the molecular formula (e.g., [M+Na]+ peak at m/z calculated for C₂₆H₃₂O₇Na).
- Optical rotation : Specific rotation measurements ([α]D) verify enantiomeric purity, as seen in structurally related compounds .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Stability is influenced by:
- Moisture sensitivity : Store in anhydrous conditions (e.g., desiccator with P₂O₅) to prevent hydrolysis of benzyl ethers.
- Light sensitivity : Protect from UV exposure to avoid degradation of methoxy and benzyloxy groups.
- Temperature : Long-term storage at –20°C in amber vials is recommended, as per handling guidelines for similar glycosides .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic rotational isomerism or solvent effects . Strategies include:
- Variable-temperature NMR : To observe coalescence of signals (e.g., splitting of methoxy protons due to hindered rotation).
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict coupling constants and compare them to experimental ¹H NMR data.
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry, as demonstrated for benzyl-protected pyranoses .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer : Impurity profiling requires:
- HPLC-MS/MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with tandem MS detects sub-1% impurities (e.g., de-benzylated byproducts).
- Chiral chromatography : To separate enantiomeric contaminants using cellulose-based columns (e.g., Chiralpak IC).
- ICP-MS : For detecting trace metal catalysts (e.g., Pd from benzylation steps) .
Q. What mechanistic insights exist for the acid-catalyzed cleavage of benzyl ethers in this compound?
- Methodological Answer : Benzyl ether cleavage typically follows an SN1 mechanism under acidic conditions (e.g., H₂/Pd-C or BCl₃). Key factors:
- Steric hindrance : Bulky substituents at C4 and C5 slow down protonation of the ether oxygen.
- Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize carbocation intermediates.
- Catalyst choice : Pd(OH)₂/C selectively cleaves benzyl groups without affecting methoxy substituents, as shown in analogous systems .
Key Challenges in Research
- Stereochemical drift during synthesis : Mitigated by low-temperature benzylation and rigorous monitoring via TLC.
- Scalability : Multi-gram synthesis requires optimized catalytic hydrogenation to avoid over-reduction of methoxy groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
